molecular formula C33H43ClO14 B1251042 Juncin O

Juncin O

Cat. No.: B1251042
M. Wt: 699.1 g/mol
InChI Key: ISFPRQNTHBRRDU-UEAWHXESSA-N
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Description

Juncin O is a secondary metabolite isolated from the gorgonian coral Junceella juncea (outer red layer), specifically from the traditional Chinese medicinal source "DENG XIN LIU SHAN HU." It is described as a white amorphous powder with an optical rotation of $[α]_D = -14^\circ$ (in pyridine, $c = 0.4$) and a low yield of 0.00022% . Its structural classification remains undefined in the literature, though it is hypothesized to belong to the briarane diterpenoid family based on its co-occurrence with structurally characterized analogs like Juncenolides and Juncins (e.g., Juncin Z, Q) in Junceella species .

Properties

Molecular Formula

C33H43ClO14

Molecular Weight

699.1 g/mol

IUPAC Name

[(1S,2S,3R,4R,7R,8S,10Z,12S,13S,14R,15R,16R,17R)-2,12,14,16-tetraacetyloxy-8-chloro-3-hydroxy-4,13-dimethyl-9-methylidene-5-oxospiro[6-oxatricyclo[11.4.0.03,7]heptadec-10-ene-17,2'-oxirane]-15-yl] 3-methylbutanoate

InChI

InChI=1S/C33H43ClO14/c1-14(2)12-22(39)47-24-27(44-18(6)36)31(9)21(43-17(5)35)11-10-15(3)23(34)26-33(41,16(4)30(40)48-26)29(46-20(8)38)25(31)32(13-42-32)28(24)45-19(7)37/h10-11,14,16,21,23-29,41H,3,12-13H2,1-2,4-9H3/b11-10-/t16-,21-,23-,24+,25+,26-,27-,28+,29-,31+,32-,33-/m0/s1

InChI Key

ISFPRQNTHBRRDU-UEAWHXESSA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@@H]2[C@@]1([C@H]([C@@H]3[C@@]([C@H](/C=C\C(=C)[C@@H]2Cl)OC(=O)C)([C@H]([C@H]([C@H]([C@]34CO4)OC(=O)C)OC(=O)CC(C)C)OC(=O)C)C)OC(=O)C)O

Canonical SMILES

CC1C(=O)OC2C1(C(C3C(C(C=CC(=C)C2Cl)OC(=O)C)(C(C(C(C34CO4)OC(=O)C)OC(=O)CC(C)C)OC(=O)C)C)OC(=O)C)O

Synonyms

juncin O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Juncin O shares its natural source (Junceella juncea) with several structurally related compounds, including Juncenolides A–F and Juncins P, Q, and Z. Key physicochemical distinctions are summarized in Table 1.

Table 1. Comparative Physicochemical Properties of this compound and Analogs

Compound Physical Form Melting Point (°C) Optical Rotation $[α]_D$ Yield (%) Source
This compound White amorphous powder Not reported -14° (pyridine) 0.00022 Junceella juncea
Juncenolide A Colorless prism 203–205 Not reported 0.00018 Junceella juncea
Juncin Q White powder Not reported -14° (pyridine) 0.00022 Junceella juncea
Juncin Z Not reported Not reported Not reported Not reported Junceella fragilis
Juncenolide B Non-crystalline solid Not reported Not reported Not reported Junceella juncea

Key Observations :

  • Unlike crystalline Juncenolide A, this compound is amorphous, which may correlate with differences in bioactivity .

Pharmacological Activities

Cytotoxicity

This compound is distinguished by its lack of cytotoxicity compared to its analogs (Table 2).

Table 2. Cytotoxicity Profiles of this compound and Related Compounds

Compound Cell Line (LD50) Activity Reference
This compound Hepa59T/VGH: 0.00015%; KB16: 0.0007% Non-cytotoxic
Juncenolide A Hepa59T: 3.4 µg/mL; KB16: 5.9 µg/mL Highly cytotoxic
Juncin Z CCRF-CEM: IC50 not reported Cytotoxic
Juncin S/U A549/MG63: IC50 not reported Moderate activity

Key Observations :

  • Juncenolide A shows potent cytotoxicity (LD50 ~3–6 µg/mL), likely due to its rigid prismatic structure and functional groups (e.g., acetyloxy or epoxy moieties) absent in this compound .
  • Juncin Z, isolated from Junceella fragilis, exhibits cytotoxicity against leukemia cells (CCRF-CEM), highlighting interspecies variability in bioactivity .
Anti-Inflammatory and Antimicrobial Activity
  • Juncins S/U were tested for antimicrobial activity against E.

Structural and Functional Divergence

  • Briarane Diterpenoid Framework: While this compound’s structure is undefined, analogs like Juncin Z and Juncenolides belong to the briarane family, characterized by a bicyclic core with epoxy and acetyloxy substitutions. For example, Juncin Z contains an 11,20-epoxy group critical for its anti-inflammatory activity .
  • Functional Group Influence : The absence of cytotoxic activity in this compound may stem from missing electronegative groups (e.g., acetyloxy at C-4 in Juncin X) or conformational flexibility due to its amorphous state .

Q & A

Q. What interdisciplinary frameworks enhance mechanistic studies of this compound?

  • Integration Strategies :
  • Multi-Omics: Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathways.
  • Collaborative Models: Partner with computational biologists for network pharmacology analysis.
  • Output : Use pathway diagrams and heatmaps to visualize cross-disciplinary findings .

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